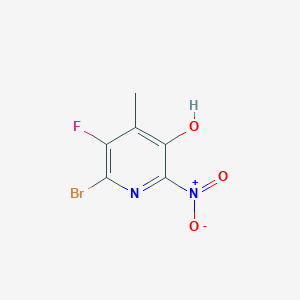
Dimethyl 3,5-dimethoxyphthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,5-dimethoxyphthalate is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions, and two ester groups at the 1 and 2 positions. This compound is typically used in various industrial applications due to its chemical stability and versatility.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 3,5-dimethoxyphthalate can be synthesized through the esterification of 3,5-dimethoxyphthalic acid with methanol. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
3,5-dimethoxyphthalic acid+2CH3OHH2SO4Dimethyl 3,5-dimethoxyphthalate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of 3,5-dimethoxyphthalic acid with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove excess methanol and water, resulting in the pure ester product.
化学反応の分析
Types of Reactions: Dimethyl 3,5-dimethoxyphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides or acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Phthalic anhydrides or acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phthalates depending on the substituent introduced.
科学的研究の応用
Dimethyl 3,5-dimethoxyphthalate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a stabilizer in various formulations.
作用機序
The mechanism of action of dimethyl 3,5-dimethoxyphthalate involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it may interact with cellular membranes and proteins, potentially affecting cellular functions and signaling pathways.
類似化合物との比較
Dimethyl phthalate: Lacks the methoxy groups present in dimethyl 3,5-dimethoxyphthalate.
Diethyl phthalate: Similar structure but with ethyl ester groups instead of methyl.
Dibutyl phthalate: Contains butyl ester groups, making it more hydrophobic.
Uniqueness: this compound is unique due to the presence of methoxy groups, which can influence its chemical reactivity and physical properties. These groups can also affect its interactions with other molecules, making it distinct from other phthalate esters.
特性
CAS番号 |
24953-73-9 |
|---|---|
分子式 |
C12H14O6 |
分子量 |
254.24 g/mol |
IUPAC名 |
dimethyl 3,5-dimethoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-15-7-5-8(11(13)17-3)10(12(14)18-4)9(6-7)16-2/h5-6H,1-4H3 |
InChIキー |
JUKQMQKLYKDEFP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)










![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)


